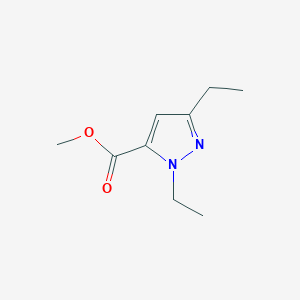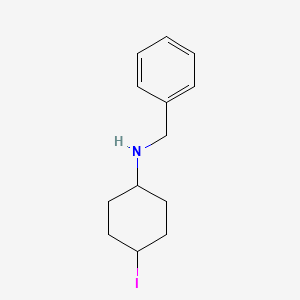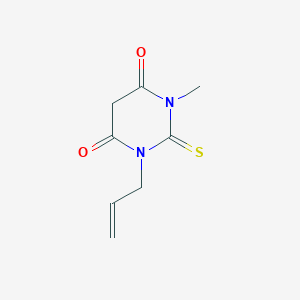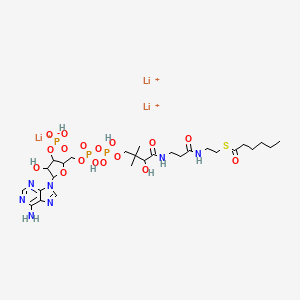![molecular formula C38H41BF4N2 B12280312 (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)
(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate is a complex organic molecule with a unique structure It is characterized by the presence of multiple indole and cyclohexene rings, as well as a tetrafluoroborate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate typically involves multiple steps The process begins with the preparation of the indole and cyclohexene precursors, followed by their coupling through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole and cyclohexene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and cyclohexene rings, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors and enzymes, leading to changes in cellular functions and signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound shares some structural similarities but differs in its functional groups and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar structural framework but different chemical properties and uses.
Uniqueness
What sets (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate apart is its unique combination of indole and cyclohexene rings, along with the presence of a tetrafluoroborate counterion. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Properties
Molecular Formula |
C38H41BF4N2 |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate |
InChI |
InChI=1S/C38H41N2.BF4/c1-37(2)30-19-10-12-21-32(30)39(5)34(37)25-23-28-17-14-18-29(36(28)27-15-8-7-9-16-27)24-26-35-38(3,4)31-20-11-13-22-33(31)40(35)6;2-1(3,4)5/h7-13,15-16,19-26H,14,17-18H2,1-6H3;/q+1;-1 |
InChI Key |
SDMBNWXOOSXOML-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)C6=CC=CC=C6)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)


![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)
![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)
![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

